molecular formula C5H9NO4 B12642211 L-Glutamic-13N acid CAS No. 52458-30-7

L-Glutamic-13N acid

Cat. No.: B12642211
CAS No.: 52458-30-7
M. Wt: 146.13 g/mol
InChI Key: WHUUTDBJXJRKMK-OHBPLHJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic-13N acid is a stable isotopically labeled derivative of L-glutamic acid, where five carbon atoms are replaced with ¹³C and one nitrogen atom with ¹⁵N (molecular formula: ¹³C₅H₉¹⁵NO₄; molecular weight: 153.09) . It is synthesized enzymatically via L-glutamic acid dehydrogenase, using ¹³N-ammonia and α-ketoglutaric acid as precursors, achieving yields up to 40% under optimized conditions . This compound is critical in nuclear magnetic resonance (NMR) studies for probing protein structure, dynamics, and metabolic pathways due to its isotopic enrichment (>95% purity) .

Properties

CAS No.

52458-30-7

Molecular Formula

C5H9NO4

Molecular Weight

146.13 g/mol

IUPAC Name

(2S)-2-(13N)azanylpentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6-1

InChI Key

WHUUTDBJXJRKMK-OHBPLHJFSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)[13NH2]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic-13N acid is typically synthesized through enzymatic reactions. One common method involves the use of glutamate dehydrogenase, which catalyzes the amination of α-ketoglutaric acid with nitrogen-13 labeled ammonia (13NH3). The reaction conditions usually include a phosphate buffer at pH 8.0, along with cofactors such as ADP and NADH .

Industrial Production Methods

Industrial production of this compound is less common due to the short half-life of nitrogen-13 (approximately 10 minutes). when produced, it involves the bombardment of water with high-energy protons to generate 13N03-, which is then reduced to 13NH3. This ammonia is subsequently used in the enzymatic synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic-13N acid primarily undergoes amination and transamination reactions. These reactions are catalyzed by enzymes such as glutamate dehydrogenase and transaminases.

Common Reagents and Conditions

Major Products

The major products of these reactions include various 13N-labeled amino acids such as L-glutamine, L-asparagine, and L-alanine .

Scientific Research Applications

L-Glutamic-13N acid is extensively used in metabolic studies and imaging techniques. Its applications include:

Mechanism of Action

L-Glutamic-13N acid exerts its effects by participating in metabolic pathways involving glutamate. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, while the metabotropic receptors are G protein-coupled receptors. These interactions play a crucial role in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Key Properties :

  • Melting Point: 205 °C (decomposes) .
  • Isotopic Purity: >95% (HPLC) .
  • Storage: Stable at room temperature when protected from light and moisture .

Isotopically Labeled Glutamic Acid Derivatives

Table 1: Comparative Analysis of Isotopic Variants
Compound Name Molecular Formula Molecular Weight Isotopic Labels CAS Number Key Applications
L-Glutamic-13N acid ¹³C₅H₉¹⁵NO₄ 153.09 ¹³C₅, ¹⁵N TRC-G596962 NMR spectroscopy, metabolic flux studies
L-Glutamic acid-3-¹³C ¹³CC₄H₉NO₄ 148.12 ¹³C (position 3) 115473-51-3 Isotopic tracing in carbon metabolism
L-Glutamic acid-¹³C₅, D₅, ¹⁵N ¹³C₅D₅H₄¹⁵NO₄ 158.13 ¹³C₅, D₅, ¹⁵N CDNLM-6804 Advanced biomolecular NMR, protein-ligand interactions

Key Findings :

  • Sensitivity in Tracking : this compound enables precise nitrogen pathway analysis, whereas ¹³C-labeled variants (e.g., L-Glutamic acid-3-¹³C) track carbon utilization in metabolic cycles like the TCA cycle .
  • Deuterated Forms : Compounds like L-Glutamic acid-¹³C₅, D₅, ¹⁵N (97–99% isotopic purity) are used in neutron scattering and high-resolution NMR due to reduced proton interference .

Comparison with L-Glutamine and Derivatives

Table 2: Glutamic Acid vs. Glutamine and Labeled Analogs
Compound Name Molecular Formula Molecular Weight Functional Group CAS Number Applications
L-Glutamic acid C₅H₉NO₄ 147.12 Carboxylic acid 56-86-0 Neurotransmitter, food additive
L-Glutamine C₅H₁₀N₂O₃ 146.14 Amide 56-85-9 Cell culture, immune support
L-Glutamine-¹³C₅,¹⁵N₂,D₅ ¹³C₅D₅H₅¹⁵N₂O₃ 158.13 Amide + isotopic labels 2123439-02-9 Apoptosis studies, isotope dilution mass spectrometry

Key Differences :

  • Functional Role: L-Glutamic acid is a neurotransmitter and precursor to GABA, while L-glutamine serves as a nitrogen donor in nucleotide synthesis .
  • Isotopic Utility : L-Glutamine-¹³C₅,¹⁵N₂,D₅ provides dual carbon/nitrogen tracking in cancer metabolism studies, contrasting with this compound’s focus on nitrogen dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.